2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
Description
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a benzoic acid derivative featuring a nitro group at the 2-position and a pyrrolidinylsulfonyl-substituted phenyl group at the 4-position. While specific experimental data for this compound are absent in the provided evidence, its structural analogs and related benzoic acid derivatives offer insights into its likely behavior.
Properties
IUPAC Name |
2-nitro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)15-7-6-13(11-16(15)19(22)23)12-4-3-5-14(10-12)26(24,25)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXTIFYTDMFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692334 | |
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-74-1 | |
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of advanced technologies and equipment, such as automated reactors and purification systems, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group and the pyrrolidinylsulfonyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features:
- Substituents : A nitro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring, connected via a thio (-S-) linkage to the benzoic acid core.
- Molecular Formula: C₁₄H₈F₃NO₄S (MW 343.28) .
Comparison with Target Compound:
Functional Implications :
- The target’s sulfonyl group likely enhances acidity and thermal stability compared to the thio-linked analog.
- The pyrrolidine moiety may improve aqueous solubility, contrasting with the CF₃ group’s hydrophobicity in CAS 1545-75-1.
Fluorinated Benzoic Acid Derivatives ()
Example Compounds:
CAS 68541-02-6 : Tetrachloro-substituted benzoic acid with a perfluorinated sulfonyloxy-phenyl group.
CAS 29811-19-6 : Sulfonated benzoic acid esterified with a dodecafluoroheptyl chain.
Comparison with Target Compound:
Key Differences :
- The target’s nitro and sulfonyl groups could make it more reactive in electrophilic substitution or hydrogen-bonding interactions compared to inert PFCs.
Data Gaps :
- Experimental melting point, solubility, and spectroscopic data for the target compound.
- Comparative studies on sulfonyl vs. thio or fluorinated substituents in benzoic acid frameworks.
Biological Activity
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound characterized by a nitro group, a pyrrolidinylsulfonyl moiety, and a benzoic acid structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.38 g/mol. The presence of both nitro and sulfonyl groups significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₆S |
| Molecular Weight | 372.38 g/mol |
| CAS Number | 1261990-24-2 |
| IUPAC Name | 4-nitro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| Solubility | Soluble in DMSO and DMF |
Anti-inflammatory Activity
Research indicates that nitro compounds, such as this compound, exhibit significant anti-inflammatory effects. The nitro group can enhance the compound's interaction with inflammatory mediators, potentially inhibiting enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Studies have demonstrated that modifications to the nitro group can enhance antibacterial activity. For instance, derivatives of pyrrolomycins, which contain similar functional groups, have exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon bioreduction of the nitro group, leading to cellular stress and subsequent cell death .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Nitro Group : Acts as a pharmacophore that can undergo bioreduction to form reactive intermediates.
- Sulfonyl Group : Enhances binding affinity to proteins involved in inflammatory pathways.
This dual action may explain the compound's diverse biological effects.
Study on Anti-inflammatory Effects
A study published in Pharmaceutical Research evaluated the anti-inflammatory properties of various nitro compounds, including our target compound. The results indicated that the presence of the nitro group significantly reduced inflammation markers in vitro, supporting its potential as an anti-inflammatory agent .
Antimicrobial Activity Assessment
In another study assessing the antimicrobial efficacy of modified pyrrolomycins, researchers found that compounds with similar structures to this compound displayed enhanced activity against Pseudomonas aeruginosa at concentrations as low as 20 μM . This suggests a potential for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
